molecular formula C13H14O5 B585241 Mono(4-oxopentyl)phthalate-d4 CAS No. 1346599-47-0

Mono(4-oxopentyl)phthalate-d4

Cat. No.: B585241
CAS No.: 1346599-47-0
M. Wt: 254.274
InChI Key: PONNZCAISKYXCO-USSMZTJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(4-oxopentyl)phthalate-d4 is a deuterium-labeled compound, often used in various scientific research applications. The compound has the molecular formula C13H10D4O5 and a molecular weight of 254.27 . It is a derivative of phthalic acid, where one of the carboxyl groups is esterified with 4-oxopentyl alcohol, and the aromatic ring is deuterated at four positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4-oxopentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-oxopentyl alcohol in the presence of a deuterium source. The reaction is usually carried out under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Mono(4-oxopentyl)phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Mono(4-oxopentyl)phthalate-d4 involves its incorporation into various biochemical pathways due to its structural similarity to naturally occurring compounds. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to trace its movement and transformation within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Mono(4-oxopentyl)phthalate: The non-deuterated version of the compound.

    Di(4-oxopentyl)phthalate: A compound where both carboxyl groups of phthalic acid are esterified with 4-oxopentyl alcohol.

    Mono(4-hydroxypentyl)phthalate: A reduced form of Mono(4-oxopentyl)phthalate.

Uniqueness

Mono(4-oxopentyl)phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling allows for precise tracking and analysis of the compound in various scientific studies, providing insights that are not possible with non-labeled analogs.

Properties

CAS No.

1346599-47-0

Molecular Formula

C13H14O5

Molecular Weight

254.274

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-oxopentoxycarbonyl)benzoic acid

InChI

InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D

InChI Key

PONNZCAISKYXCO-USSMZTJJSA-N

SMILES

CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid Mono-4-oxopentyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.